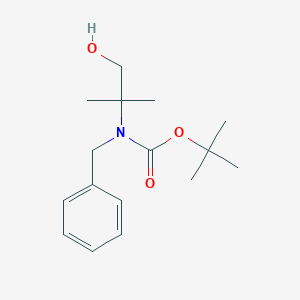
tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate is a chemical compound with the molecular formula C16H25NO3 and a molecular weight of 279.37 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is monitored using techniques like HPLC and NMR .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate is used in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved include the inhibition of enzyme-mediated reactions, leading to altered metabolic processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the benzyl group.
tert-Butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate: Similar but without the benzyl substitution.
Uniqueness
tert-Butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate is unique due to the presence of both tert-butyl and benzyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .
Biological Activity
Tert-butyl benzyl(1-hydroxy-2-methylpropan-2-yl)carbamate (CAS No. 222722-30-7) is a carbamate derivative with notable applications in organic synthesis and potential biological activities. With a molecular formula of C₁₆H₂₅NO₃ and a molecular weight of 279.37 g/mol, this compound is recognized for its stability and reactivity, making it a valuable intermediate in various chemical processes, including drug development and enzyme studies.
This compound functions primarily as a protecting group for amines, which facilitates selective reactions in biochemical pathways. Its structural characteristics allow for modifications that can enhance the understanding of protein interactions and enzymatic mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₅NO₃ |
| Molecular Weight | 279.37 g/mol |
| CAS Number | 222722-30-7 |
Enzyme Interactions
Research indicates that this compound exhibits significant interactions with various enzymes. Its ability to protect amine groups allows for the study of enzyme mechanisms without interference from the amines themselves. This characteristic is particularly useful in synthesizing pharmaceuticals where selective enzyme activity is crucial.
Case Studies
-
Protective Effects in Neurodegenerative Models :
A study examined the protective effects of carbamate derivatives against amyloid-beta (Aβ) toxicity in astrocyte cell cultures, which are pivotal in Alzheimer's disease research. The compound demonstrated a reduction in TNF-α levels and free radical production, indicating its potential neuroprotective properties . -
Anticancer Activity :
In another investigation, various derivatives of carbamates, including those structurally related to this compound, were tested against cancer cell lines. Some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil, suggesting potential anticancer activity .
The biological activity of this compound can be attributed to its ability to modify protein structures selectively. By protecting certain functional groups, it enables researchers to elucidate the roles of specific amino acids in enzyme catalysis and substrate binding.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Tert-butyl (2-hydroxyethyl)carbamate | C₇H₁₅NO₃ | 0.90 |
| (S)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate | C₉H₁₉NO₃ | 0.80 |
| Tert-butyl (benzoyloxy)carbonylamino-propanol | C₁₆H₂₃N₂O₄ | 0.85 |
These compounds illustrate varying degrees of reactivity and biological activity, highlighting the specificity of this compound in biochemical applications.
Properties
Molecular Formula |
C16H25NO3 |
|---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
tert-butyl N-benzyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)20-14(19)17(16(4,5)12-18)11-13-9-7-6-8-10-13/h6-10,18H,11-12H2,1-5H3 |
InChI Key |
WSDIGOFJAJOYAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















